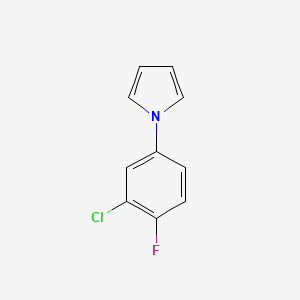

1-(3-chloro-4-fluorophenyl)-1H-pyrrole

Description

Contextual Significance of the Pyrrole (B145914) Heterocycle in Chemical Biology and Medicinal Chemistry

The pyrrole heterocycle is a fundamental structural unit in a multitude of biologically active molecules, both of natural and synthetic origin. rsc.orgnih.gov Its significance is underscored by its presence in marketed drugs with diverse therapeutic applications, including anticancer, antibacterial, antifungal, and antiviral treatments. rsc.orgscitechnol.comnih.gov The aromatic nature of the pyrrole ring, with its π-electron-rich system, allows it to engage in various non-covalent interactions with biological targets like enzymes and receptors, which is crucial for eliciting a pharmacological response. mdpi.com

Researchers have extensively explored the synthesis of pyrrole derivatives to create novel therapeutic agents. scitechnol.com The versatility of the pyrrole ring allows for substitution at various positions, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. mdpi.com This has led to the development of compounds with a wide spectrum of activities, including:

Anticancer: Pyrrole derivatives have been shown to exhibit antiproliferative activity against various human cancer cell lines. nih.govresearchgate.net

Antimicrobial: The pyrrole scaffold is a key component in compounds designed to combat bacterial and fungal pathogens, including resistant strains. mdpi.comnih.gov

Antiviral: Certain pyrrole-based molecules have been investigated as inhibitors of viral replication, including for HIV and Hepatitis C. scitechnol.commdpi.comresearchgate.net

Anti-inflammatory: Nonsteroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole core, such as Tolmetin and Ketorolac, are used to manage pain and inflammation. mdpi.com

The combination of the pyrrole ring with other pharmacophores has often resulted in synergistic effects, leading to more potent and selective compounds. rsc.org This modular approach, where different structural motifs are combined, is a common strategy in modern drug discovery. mdpi.com

Rationale for Dedicated Scholarly Investigation of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole

The specific compound, this compound, serves primarily as a key intermediate or foundational scaffold in the synthesis of more complex, biologically active molecules. The rationale for its investigation is rooted in the strategic combination of two important pharmacophoric units: the pyrrole ring and a halogenated phenyl group.

The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring is a well-established strategy in medicinal chemistry. These substituents can significantly influence a molecule's properties:

Lipophilicity: Halogens can increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life.

Binding Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets.

The 3-chloro-4-fluorophenyl substitution pattern is of particular interest. For instance, research on semicarbazone derivatives incorporating this moiety has been conducted to explore their antimicrobial potential. researchgate.net Furthermore, derivatives of 4-(3-chloro-4-fluorophenyl)-1H-pyrrole have been synthesized and evaluated for their anticancer activity. researchgate.net A notable study detailed the synthesis of new 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives which showed promising selectivity against cancer cells over normal cells. researchgate.net For example, the derivative 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole (2r) was found to induce cell death and arrest the cell cycle in the S phase in cancer cells. researchgate.net

The investigation of this compound and its derivatives is therefore driven by the hypothesis that combining the proven biological relevance of the pyrrole scaffold with the advantageous modulatory effects of the 3-chloro-4-fluorophenyl group can lead to the discovery of novel therapeutic candidates. The parent compound itself, with the molecular formula C₁₀H₇ClFN, serves as a crucial starting material for these synthetic explorations. chemscene.com

Overview of Current Research Trajectories for Arylpyrrole Derivatives

Arylpyrroles, the class of compounds to which this compound belongs, are at the forefront of various medicinal chemistry research programs. The current trajectories focus on exploiting their structural diversity to target a range of diseases.

Key Research Areas for Arylpyrrole Derivatives:

| Research Area | Therapeutic Target/Application | Example Compounds/Studies |

| Anticancer Agents | Inhibition of cancer cell proliferation, targeting pathways like Wnt/β-catenin and carbonic anhydrases. researchgate.netnih.gov | 3-Substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives showed activity against multiple cancer cell lines. researchgate.net A benzenesulfonamide (B165840) derivative of pyrrole was identified as a potent inhibitor of carbonic anhydrase XII and the Wnt/β-catenin pathway. nih.gov |

| Antimicrobial Agents | Combating drug-resistant bacteria (e.g., MRSA, ESKAPE pathogens) and mycobacteria. mdpi.comnih.govnih.gov | N-arylpyrrole derivatives have been developed as broad-spectrum antimicrobial agents with activity against MRSA and E. coli. nih.govnih.gov |

| Antiviral Agents | Inhibition of viral entry, particularly for HIV-1 by targeting the gp120 envelope glycoprotein. mdpi.comresearchgate.net | 5-Arylpyrrole-2-carboxylic acids are key intermediates for synthesizing HIV-1 entry inhibitors. researchgate.net |

| Neurodegenerative Diseases | Development of multi-target agents for diseases like Alzheimer's, targeting enzymes such as monoamine oxidase B (MAO-B). mdpi.com | Pyrrole derivatives have been synthesized and evaluated as potential inhibitors for Alzheimer's disease treatment. mdpi.com |

| Synthetic Methodologies | Development of efficient and green synthetic protocols for creating diverse pyrrole libraries. researchgate.netblucher.com.br | The Heck-Matsuda reaction has been explored for the synthesis of 2- and 3-arylpyrroles. blucher.com.br The Van Leusen pyrrole synthesis is another method used for preparing substituted pyrroles. researchgate.net |

The ongoing research into arylpyrroles highlights their adaptability as a core structure in drug design. By modifying the substituents on both the pyrrole and the aryl rings, scientists continue to generate novel compounds with potent and selective biological activities, addressing critical unmet needs in medicine. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUVMHBKQQMSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283322 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383137-55-1 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Chloro 4 Fluorophenyl 1h Pyrrole and Its Analogues

Strategic Retrosynthetic Analysis of the 1-(3-chloro-4-fluorophenyl)-1H-pyrrole Skeleton

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.orgamazonaws.comyoutube.com For the target molecule this compound, the analysis reveals several logical pathways for its construction.

The most prominent disconnection is the C-N bond between the pyrrole (B145914) nitrogen and the aromatic ring. This disconnection simplifies the target molecule into two key synthons: a nucleophilic pyrrole anion and an electrophilic 3-chloro-4-fluorophenyl cation. The corresponding synthetic equivalents for these synthons are pyrrole (or its salt) and a 3-chloro-4-fluoro-substituted aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene or 1,2-dichloro-4-fluorobenzene). This approach points toward N-arylation reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, as a final key step in the synthesis.

Alternatively, the pyrrole ring itself can be disconnected. This strategy leads to precursors required for classical pyrrole annulation reactions. For instance, a disconnection following the logic of the Paal-Knorr synthesis breaks the ring into a 1,4-dicarbonyl compound and 3-chloro-4-fluoroaniline (B193440). This approach builds the heterocyclic ring directly onto the pre-existing aryl amine. These primary retrosynthetic pathways are illustrated below and form the basis for the detailed synthetic methodologies discussed in the subsequent sections.

Figure 1: Key Retrosynthetic Disconnections for this compound

Classical and Established Pyrrole Annulation Strategies Applied to this compound

Classical methods for pyrrole ring formation, or annulation, remain highly relevant for the synthesis of N-substituted pyrroles. These methods construct the heterocyclic core from acyclic precursors.

The Paal-Knorr synthesis is a robust and widely used method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine under acidic or neutral conditions. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the reaction would involve the condensation of 3-chloro-4-fluoroaniline with a succinaldehyde (B1195056) equivalent, such as 2,5-dimethoxytetrahydrofuran.

The mechanism proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org While the reaction can be performed under neutral or weakly acidic conditions, the addition of a weak acid like acetic acid can accelerate the process. organic-chemistry.org

Modern, optimized variants focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. Research has demonstrated the efficacy of various catalysts and conditions, as summarized in the table below. For example, iron(III) chloride has been used as an inexpensive and practical catalyst in water, allowing for the synthesis of various N-substituted pyrroles in good to excellent yields. organic-chemistry.org Other optimizations include the use of solid supports like nanoporous silica (B1680970) or aluminas, which can facilitate solvent-free reactions and catalyst recycling. mdpi.com Microwave-assisted Paal-Knorr reactions have also been shown to significantly reduce reaction times. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis

| Catalyst/Condition | Amine Substrate | Dicarbonyl Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iron(III) chloride | Various primary amines | 2,5-Dimethoxytetrahydrofuran | Water | Good to Excellent | organic-chemistry.org |

| CATAPAL 200 (Alumina) | Various primary amines | Acetonylacetone | Solvent-free | 68-97 | mdpi.com |

| Microwave Irradiation | Various primary amines | 1,4-Diketones | None / Toluene (B28343) | Good to Excellent | organic-chemistry.orgorganic-chemistry.org |

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary amine (in this case, 3-chloro-4-fluoroaniline). wikipedia.orgresearchgate.net The mechanism involves the initial formation of an enamine from the β-ketoester and the aniline. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to form the polysubstituted pyrrole ring. wikipedia.org This method allows for the assembly of highly functionalized pyrroles. researchgate.net Solid-phase adaptations of the Hantzsch synthesis have also been developed, enabling the generation of pyrrole libraries. nih.gov

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.org A significant challenge is the inherent instability of α-amino-ketones, which tend to self-condense. Therefore, they are typically prepared in situ, often from the corresponding α-oximino-ketone by reduction with reagents like zinc in acetic acid. wikipedia.org The mechanism involves condensation to form an imine, which tautomerizes to an enamine, followed by cyclization and elimination of water to furnish the pyrrole. wikipedia.org A catalytic version of the Knorr synthesis has been developed using a manganese catalyst, which proceeds via a dehydrogenative coupling mechanism. organic-chemistry.org

Contemporary Metal-Catalyzed Coupling Reactions for N-Arylation and Pyrrole Ring Formation

Modern synthetic chemistry has been revolutionized by metal-catalyzed cross-coupling reactions, which provide highly efficient and functional-group-tolerant routes to C-N bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of aryl C-N bonds. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this reaction would couple pyrrole with an appropriate aryl halide, such as 1-bromo-3-chloro-4-fluorobenzene or 4-bromo-2-chloro-1-fluorobenzene.

The reaction's catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine (pyrrole), deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-arylpyrrole product and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Josiphos, XPhos, SPhos) developed by the Buchwald, Hartwig, and other groups are crucial for promoting the catalytic cycle, particularly the reductive elimination step. organic-chemistry.orgrsc.orgscilit.com

A key advantage of this method is its excellent functional group tolerance and its applicability to a wide range of aryl chlorides, which are often more readily available and less expensive than bromides or iodides. rsc.orgacs.org

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation of Pyrroles

| Aryl Halide | Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Chlorides | keYPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | High | rsc.org |

| Aryl Bromides | BippyPhos | Pd(OAc)₂ | NaOtBu | Toluene | 85-99 | wikipedia.org |

| Aryl Chlorides/Bromides | Various | [(CyPF-tBu)PdCl₂] | NaOtBu / K₃PO₄ | Dioxane | High | organic-chemistry.org |

Beyond the Buchwald-Hartwig amination, other metal-catalyzed reactions are pivotal for N-arylpyrrole synthesis.

Palladium-catalyzed methodologies extend to various catalyst systems and coupling partners. For instance, direct C-H arylation reactions have been developed, although these typically target the carbon atoms of the pyrrole ring rather than the nitrogen. rsc.org Denitrative N-arylation, using nitroarenes as the coupling partner, offers an alternative approach using inexpensive starting materials with a palladium catalyst. researchgate.net

Copper-catalyzed N-arylation, historically known as the Ullmann condensation, represents an older but still valuable strategy. Traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper). However, significant progress has been made in developing milder, more efficient copper-catalyzed systems. These modern protocols often use ligands such as diamines, amino acids, or phenanthrolines to facilitate the coupling of pyrroles with aryl halides at lower temperatures and with lower catalyst loadings. dntb.gov.ua Ligand-free systems using copper oxide nanoparticles have also been reported. researchgate.net Copper catalysis provides a complementary and often more economical alternative to palladium for C-N bond formation. dntb.gov.uaresearchgate.net

C-H Activation and Functionalization Approaches Towards Arylpyrroles

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, including arylpyrroles. acs.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste.

Transition-metal-catalyzed C-H arylation is a key method for forming the C-N aryl bond in N-arylpyrroles or for introducing aryl substituents onto the pyrrole ring itself. acs.org While classical methods like the Paal-Knorr synthesis are effective, they often require harsh conditions or multi-step preparation of precursors. acs.orgorganic-chemistry.org C-H activation offers a more direct route.

Key Approaches:

Palladium-Catalyzed Arylation: Palladium catalysts are widely used for the direct arylation of pyrroles. For instance, a simple and efficient procedure using ligand-free palladium(II) acetate (B1210297) has been developed for the regioselective C-2 or C-5 arylation of pyrroles with aryl bromides. researchgate.net This method is tolerant of various functional groups on the aryl bromide, such as fluoro, chloro, and nitro groups, which is relevant for the synthesis of halogenated arylpyrroles. researchgate.net

Rhodium-Catalyzed Arylation: Rhodium catalysts have enabled the development of β-selective C-H arylation of pyrroles, a challenging transformation due to the higher reactivity of the α-positions. acs.org This regioselectivity is achieved through careful catalyst and ligand design. The proposed mechanism involves the oxidative addition of an aryl halide to the Rh(I) catalyst, followed by C-H activation of the pyrrole ring and reductive elimination to form the β-arylpyrrole. acs.org

Chemoselective Functionalization: In some cases, C-H functionalization can be controlled to achieve high chemoselectivity. For example, the reaction of N-acylpyrroles with toluene derivatives can be directed towards either C-H functionalization of the toluene or an anionic Fries rearrangement of the pyrrole, depending on the choice of base. rsc.org This highlights the nuanced control possible within C-H activation chemistry.

The table below summarizes representative catalyst systems and conditions for the C-H arylation of pyrroles.

| Catalyst System | Arylating Agent | Regioselectivity | Key Features |

| Pd(OAc)₂ (ligand-free) | Aryl Bromides | C-2 or C-5 | Simple, atom-economical, tolerates wide range of functional groups. researchgate.net |

| Rhodium(I) / Ligand | Aryl Iodides | β-selective | Enables access to less common pyrrole isomers. acs.org |

| KN(SiMe₃)₂ (Base) | N-acylpyrroles | Aroylation | Transition metal-free C-H functionalization. rsc.org |

This table presents a summary of catalyst systems for C-H arylation of pyrroles based on published research.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgsemanticscholar.org The synthesis of N-arylpyrroles is an area where these principles are being increasingly applied. nih.gov

Sustainable Strategies:

Use of Greener Solvents: A significant focus is replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or employing solvent-free conditions. semanticscholar.orgresearchgate.net For example, the Paal-Knorr condensation can be performed in water using a catalytic amount of iron(III) chloride. organic-chemistry.org

Alternative Energy Sources: Photochemical and electrochemical methods are gaining traction as sustainable alternatives to traditional thermal reactions. rsc.org These techniques can often be performed at ambient temperature and pressure, reducing energy consumption. Visible-light-induced photoredox catalysis, for instance, can facilitate the [3+2] cycloaddition of alkynes and isocyanides to form pyrroles under mild conditions. acs.org

Use of Heterogeneous and Reusable Catalysts: Employing solid-supported or heterogeneous catalysts simplifies product purification and allows for catalyst recycling, a key principle of green chemistry. nih.gov Zinc-based catalysts have been used in modified Clauson-Kaas approaches for N-aryl pyrrole synthesis, offering a greener alternative to more toxic reagents. researcher.life

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are considered more sustainable. C-H activation and multi-component reactions are prime examples of atom-economical processes for pyrrole synthesis. researchgate.netresearchgate.net A novel method using calcium carbide, an inexpensive chemical feedstock, to react with oximes demonstrates a cost-efficient and less hazardous route to aryl-substituted pyrroles. rsc.org

The table below outlines some green synthetic methods for pyrrole synthesis.

| Method | Key Green Principle | Catalyst/Conditions | Applicability |

| Modified Clauson-Kaas | Greener catalyst | Zinc catalyst | Synthesis of N-aryl pyrroles. researcher.life |

| Paal-Knorr in Water | Use of green solvent | Iron(III) chloride | Synthesis of N-substituted pyrroles. organic-chemistry.org |

| Photoredox Catalysis | Alternative energy source | Iridium complex / Visible light | Synthesis of multisubstituted pyrroles. acs.org |

| Calcium Carbide Route | Use of abundant feedstock | Catalyst-free, wet solvent | Synthesis of aryl-substituted pyrroles. rsc.org |

| Electrochemical Synthesis | Alternative energy source | Anodic oxidation | Synthesis of poly-substituted pyrroles. rsc.org |

This table showcases various green chemistry approaches for the synthesis of pyrrole derivatives based on current literature.

Reaction Mechanism Elucidation and Kinetic Studies in the Synthesis of this compound

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound. While specific kinetic studies for this exact compound are not extensively documented in publicly available literature, the mechanisms of common pyrrole syntheses provide a foundational understanding.

Common Mechanistic Pathways:

Paal-Knorr Synthesis: This is one of the most fundamental methods for forming the pyrrole ring. The mechanism involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 3-chloro-4-fluoroaniline. The initial step is the formation of a hemiaminal, which then cyclizes and dehydrates to yield the pyrrole. organic-chemistry.org Kinetic studies on related systems have shown that the rate of cyclization can be influenced by the stereochemistry of the dicarbonyl compound and the electronic nature of substituents on the amine. organic-chemistry.org The mechanism is believed to proceed through the cyclization of a hemiacetal followed by dehydration steps. organic-chemistry.org

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org The mechanism begins with the condensation of the amine and ketone to form an imine, which tautomerizes to an enamine. This is followed by cyclization and dehydration to furnish the pyrrole ring. wikipedia.org The α-aminoketone is often generated in situ from an oxime to prevent self-condensation. wikipedia.org

C-H Activation Mechanisms: In transition-metal-catalyzed C-H arylations, the mechanism is highly dependent on the metal and ligands used. For a rhodium-catalyzed process, a plausible pathway involves:

Oxidative addition of the aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene) to the Rh(I) center.

Coordination of the pyrrole molecule.

C-H bond activation (rhodation) to form a key diaryl-Rh(III) intermediate.

Reductive elimination to release the N-arylpyrrole product and regenerate the Rh(I) catalyst. acs.org

Photoredox Catalysis Mechanism: In a visible-light-induced synthesis, the mechanism is initiated by the photoexcitation of a catalyst (e.g., an iridium complex). The excited catalyst can then engage in single-electron transfer events to generate radical intermediates from the precursors, which then undergo addition and cyclization reactions to form the pyrrole ring. acs.org

Kinetic investigations of related reactions, such as the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes, have been performed to understand substituent effects and determine activation parameters, often utilizing Hammett plots to correlate reaction rates with electronic properties of substituents. nih.gov While not directly on the title compound, these studies provide a framework for how the electronic effects of the chloro and fluoro substituents on the phenyl ring would influence the reaction kinetics in various synthetic approaches.

Comprehensive Spectroscopic and Crystallographic Structural Characterization of 1 3 Chloro 4 Fluorophenyl 1h Pyrrole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-(3-chloro-4-fluorophenyl)-1H-pyrrole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the molecule's conformation.

The ¹H NMR spectrum of N-substituted pyrroles is well-documented. ipb.pt The protons of the pyrrole (B145914) ring typically appear in the aromatic region, with the α-protons (at the C2 and C5 positions) resonating at a lower field than the β-protons (at the C3 and C4 positions) due to the electron-withdrawing effect of the nitrogen atom. The chemical shifts are also influenced by the solvent used. researchgate.net For this compound, the protons of the 3-chloro-4-fluorophenyl ring would exhibit a complex splitting pattern due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the pyrrole ring carbons appearing at characteristic chemical shifts. The presence of an N-aryl substituent influences the chemical shifts of the pyrrole carbons. ipb.pt

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on data from similar N-aryl pyrrole structures, the following table presents the predicted chemical shift ranges for this compound in a standard solvent like CDCl₃.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole H-2/H-5 | 6.8 - 7.2 | 120 - 125 |

| Pyrrole H-3/H-4 | 6.2 - 6.5 | 108 - 112 |

| Phenyl H-2' | 7.3 - 7.5 | 125 - 128 |

| Phenyl H-5' | 7.1 - 7.3 | 118 - 121 |

| Phenyl H-6' | 7.0 - 7.2 | 115 - 118 |

| Phenyl C-1' | - | 135 - 138 |

| Phenyl C-2' | - | 125 - 128 |

| Phenyl C-3' | - | 130 - 133 (¹JCF) |

| Phenyl C-4' | - | 155 - 158 (¹JCF) |

| Phenyl C-5' | - | 118 - 121 |

| Phenyl C-6' | - | 115 - 118 |

Note: The predicted values are based on general knowledge of NMR spectroscopy of pyrrole derivatives and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For the pyrrole ring, cross-peaks would be observed between the α- and β-protons. In the phenyl ring, correlations would be seen between H-2', H-5', and H-6', aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the direct assignment of the carbon signals for all protonated carbons in both the pyrrole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For instance, correlations from the pyrrole protons to the carbons of the phenyl ring would confirm the N-aryl linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Stereochemical and Conformational Analysis

The conformation of this compound, specifically the dihedral angle between the pyrrole and phenyl rings, can be investigated using NOESY or ROESY experiments. These experiments detect through-space interactions between protons that are in close proximity.

A NOE correlation between the α-protons of the pyrrole ring (H-2/H-5) and the H-2' proton of the phenyl ring would indicate a twisted conformation where these protons are spatially close. The relative intensity of the NOE signals can provide semi-quantitative information about the internuclear distances, which can be compared with theoretical models of the molecule's conformation. In related N-aryl pyrrole systems, a non-planar conformation is typically observed to minimize steric hindrance. cdnsciencepub.com

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported, the analysis of related structures allows for a detailed prediction of its solid-state characteristics. cambridge.orgresearchgate.net

The molecular geometry would reveal the planarity of the pyrrole ring and the precise bond lengths and angles of the entire molecule. The dihedral angle between the pyrrole and the 3-chloro-4-fluorophenyl ring is a key conformational parameter that would be accurately determined. In similar structures, this angle is typically non-zero, indicating a twisted arrangement. cambridge.org

Crystal Packing Motifs and Hydrogen Bonding Networks

In the solid state, molecules of this compound would pack in a specific arrangement dictated by intermolecular forces. While lacking strong hydrogen bond donors, weak C-H···π and C-H···F interactions are expected to play a significant role in the crystal packing. The fluorine atom and the electron-rich pyrrole and phenyl rings are potential acceptors for weak hydrogen bonds.

Conformational Polymorphism and Tautomeric Forms in this compound Crystals

Conformational polymorphism, the ability of a compound to crystallize in different crystal structures with different molecular conformations, is a possibility for flexible molecules like this compound. Different crystallization conditions could lead to different dihedral angles between the two rings, resulting in different polymorphic forms with distinct physical properties.

Tautomerism is not expected to be a significant feature for this compound, as the aromaticity of the pyrrole ring provides a high degree of stability to the 1H-pyrrole form.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are useful for identifying functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic rings would appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of both the pyrrole and phenyl rings would be observed in the 1400-1600 cm⁻¹ range. The C-N stretching vibration of the N-aryl group would likely be found between 1200 and 1350 cm⁻¹. The C-Cl and C-F stretching vibrations would give rise to characteristic bands in the fingerprint region (below 1200 cm⁻¹).

The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. The C=C stretching vibrations would also be prominent in the Raman spectrum.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-F Stretch | 1100 - 1250 | 1100 - 1250 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Note: These are predicted frequency ranges and the actual experimental values may differ.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable analytical techniques for the precise structural elucidation of novel chemical entities. In the characterization of this compound, these methods provide definitive confirmation of its elemental composition and offer profound insights into its intrinsic chemical stability and fragmentation behavior under energetic conditions.

HRMS analysis, typically performed using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, facilitates the determination of the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared against the theoretically calculated mass for the proposed elemental formula, C₁₀H₈ClFN. The minuscule difference between the measured and calculated mass, usually in the range of parts per million (ppm), provides unequivocal evidence for the molecular formula of the compound, thereby confirming the successful synthesis of the target molecule.

Table 1: Interactive HRMS Data for this compound

| Parameter | Value |

| Elemental Formula | C₁₀H₈ClFN |

| Calculated Exact Mass ([M+H]⁺) | 196.0327 |

| Hypothetical Measured Mass ([M+H]⁺) | 196.0325 |

| Mass Error (ppm) | -1.02 |

Tandem mass spectrometry (MS/MS) further unravels the structural intricacies of this compound by inducing fragmentation of the isolated precursor ion ([M+H]⁺ at m/z 196.03). The resulting product ion spectrum reveals a series of characteristic fragment ions, which allows for the delineation of its fragmentation pathways. The fragmentation of N-arylpyrroles is often initiated by the cleavage of the bond between the phenyl ring and the pyrrole nitrogen, or by fragmentation within the pyrrole or phenyl rings. The presence of halogen substituents on the phenyl ring introduces additional fragmentation channels, including the loss of the halogen atoms or the corresponding hydrogen halides.

A plausible fragmentation pathway for protonated this compound would involve several key steps. An initial fragmentation could be the loss of a chlorine radical (Cl•) from the precursor ion, leading to the formation of a radical cation at m/z 161.03. Another prominent fragmentation pathway for substituted pyrroles involves the cleavage of the pyrrole ring itself. nih.gov For instance, the loss of hydrogen cyanide (HCN) from the pyrrole moiety is a common fragmentation, which would result in a fragment ion at m/z 169.01. Furthermore, cleavage at the C-N bond connecting the two rings can occur, leading to the formation of the 3-chloro-4-fluorophenyl cation at m/z 130.98. Subsequent fragmentation of this ion could involve the loss of a fluorine radical (F•) to yield a chlorophenyl cation at m/z 111.99.

Table 2: Proposed MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Elemental Composition of Fragment | Proposed Neutral Loss |

| 196.03 | 169.01 | C₉H₇FN⁺ | HCN |

| 196.03 | 161.03 | C₁₀H₈FN⁺• | Cl• |

| 196.03 | 130.98 | C₆H₄ClF⁺ | C₄H₄N |

| 130.98 | 111.99 | C₆H₄Cl⁺ | F• |

Advanced Computational Studies on this compound Remain Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical studies focusing specifically on the electronic structure and conformational dynamics of this compound are not publicly available. Therefore, a detailed article on its advanced computational chemistry and molecular modeling, as per the requested outline, cannot be generated at this time.

The exploration of a molecule's properties through computational methods is a cornerstone of modern chemical research. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations provide invaluable insights into the behavior of chemical compounds. However, the application of these methods is contingent on dedicated research efforts for each specific molecule.

For the compound this compound, there is a notable absence of published research detailing its quantum chemical calculations or conformational analysis. While studies exist for structurally related N-arylpyrroles and other substituted pyrrole derivatives, these findings are not directly transferable. The specific placement of the chloro and fluoro substituents on the phenyl ring, coupled with its linkage to the pyrrole moiety, creates a unique electronic and steric profile that necessitates a targeted computational investigation.

Without such dedicated studies, it is not possible to provide scientifically accurate information on the following topics for this compound:

Advanced Computational Chemistry and Molecular Modeling Studies of 1 3 Chloro 4 Fluorophenyl 1h Pyrrole

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations:

Torsional Angle Distributions and Conformational Ensembles:The rotational freedom around the C-N bond linking the phenyl and pyrrole (B145914) rings, and the distribution of different conformations, have not been simulated.

Future computational research dedicated to 1-(3-chloro-4-fluorophenyl)-1H-pyrrole would be necessary to elucidate these properties. Such studies would provide a fundamental understanding of its molecular characteristics and could inform its potential applications.

Ligand-Protein Docking and Molecular Dynamics Simulations for Biological Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in silico methods for exploring the interactions between a small molecule, such as this compound, and a protein target. nih.govmdpi.com These techniques can predict the binding affinity and mode of interaction, offering insights into the compound's potential mechanism of action. mdpi.commdpi.com

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a specific protein receptor. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field. The results of such a study would likely highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-protein complex.

Following docking, molecular dynamics simulations can be used to refine the binding pose and provide a more detailed understanding of the interaction energetics over time. rsc.orgnih.gov These simulations model the movement of atoms in the system, offering a dynamic picture of the binding event.

Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | ASP 145 | 2.1 |

| Pi-Pi Stacking | PHE 80 | 3.5 |

| Halogen Bond | GLY 78 | 3.0 |

| Hydrophobic | LEU 25, VAL 33 | N/A |

This table is a hypothetical representation of potential docking results and is for illustrative purposes only.

Computational methods can also be used to assess the binding site specificity of this compound. By docking the compound against a panel of related proteins, it is possible to predict its selectivity profile. High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of off-target effects.

Furthermore, computational studies can explore the potential for allosteric modulation. researchgate.netnih.gov Allosteric modulators bind to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. Docking studies targeting known allosteric sites, coupled with molecular dynamics simulations, can reveal if this compound has the potential to act as an allosteric modulator.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netuniroma1.itnih.gov These models are valuable for predicting the activity of novel analogues and for guiding the design of more potent compounds. nih.govchalcogen.ronih.gov

The development of a robust QSAR or QSPR model begins with the calculation of molecular descriptors for a set of analogues of this compound. researchgate.netwiley.com These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. A wide range of descriptors can be calculated, from simple constitutional indices to more complex 3D descriptors. researchgate.net

Once a large pool of descriptors has been generated, feature selection strategies are employed to identify the subset of descriptors that are most relevant to the biological activity or property of interest. This is a critical step to avoid overfitting the model and to ensure its predictive power.

Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular weight, Molar refractivity |

| Hydrophobic | LogP, Polar surface area |

| Topological | Wiener index, Balaban index |

After selecting the most relevant descriptors, a mathematical model is developed to relate these descriptors to the observed activity. Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly used for this purpose.

The predictive power of the resulting QSAR model must be rigorously validated to ensure its reliability. nih.govkubinyi.de This is typically done through internal validation techniques, such as leave-one-out cross-validation, and external validation using an independent test set of compounds. A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing synthetic efforts.

Hypothetical QSAR Model Validation Statistics

| Statistical Parameter | Value |

| R² (squared correlation coefficient) | 0.85 |

| Q² (cross-validated R²) | 0.72 |

| R²_pred (external validation) | 0.78 |

This table presents hypothetical validation statistics for a QSAR model and is for illustrative purposes only.

Mechanistic Investigations of Biological Activities of 1 3 Chloro 4 Fluorophenyl 1h Pyrrole Derivatives

In Vitro Enzymatic Inhibition and Activation Profiling

The biological effects of many small molecules are often traced back to their ability to modulate the activity of specific enzymes. For derivatives of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole, research has pointed towards their potential as enzyme inhibitors, particularly in the context of cancer therapy.

Identification of Specific Enzyme Targets and Isoforms

Research into the derivatives of this compound has identified potential interactions with key enzymes involved in cellular signaling and growth. Notably, certain derivatives, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, have been designed and synthesized as potential inhibitors of tyrosine kinases. nih.govnih.gov Molecular docking and short-molecular dynamics studies have suggested that these compounds have the potential to form stable complexes with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov These receptors are critical in regulating cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers.

The 3-chloro-4-fluorophenyl motif itself has been identified as a beneficial feature in the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov While this research focused on compounds where this motif was incorporated into different chemotypes, it highlights the potential of this substitution pattern to interact with enzymatic active sites.

Characterization of Inhibition Kinetics and Reversibility

Detailed kinetic studies on the parent compound, this compound, are not extensively documented in publicly available literature. However, for related derivatives, inhibitory concentrations have been determined. For instance, a series of 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives demonstrated anticancer activity with IC50 values in the micromolar range against various cancer cell lines. researchgate.net Specifically, compound 3f was potent against A375, CT-26, Hela, MGC80-3, NCI-H460, and SGC-7901 cells with IC50 values ranging from 8.2 to 31.7 μM. researchgate.net Another compound, 3g , showed an IC50 of 8.2 μM against CHO cells. researchgate.net

The following table summarizes the inhibitory activity of selected pyrrole (B145914) derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

| 3f | A375 | 8.2 - 31.7 |

| CT-26 | 8.2 - 31.7 | |

| Hela | 8.2 - 31.7 | |

| MGC80-3 | 8.2 - 31.7 | |

| NCI-H460 | 8.2 - 31.7 | |

| SGC-7901 | 8.2 - 31.7 | |

| 3g | CHO | 8.2 |

| 3n | HCT-15 | 21 |

| 3a | MCF-7 | 18.7 |

Data sourced from a study on 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives. researchgate.net

Receptor Binding and Functional Assays in Isolated Systems

Understanding the direct interaction of a compound with cellular receptors is fundamental to elucidating its mechanism of action. This involves determining its binding affinity and its functional effect as an agonist, antagonist, or inverse agonist.

Ligand-Receptor Affinity and Selectivity Determination

Specific receptor binding data for this compound is not widely available. However, studies on its derivatives provide insights into their potential receptor interactions. As mentioned previously, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been investigated for their ability to interact with the ATP-binding domains of EGFR and VEGFR2. nih.govnih.gov In silico studies suggest that these derivatives can form stable complexes with these receptors. nih.govnih.gov This indicates a potential for these compounds to exhibit affinity for these receptor tyrosine kinases. The selectivity of these compounds for different receptor isoforms or other receptor families has not been extensively characterized.

Agonistic, Antagonistic, and Inverse Agonistic Functional Characterization

The functional consequences of the binding of this compound derivatives to their putative receptor targets are inferred from their cellular effects. The inhibition of cancer cell growth by these compounds suggests an antagonistic or inhibitory function at their target receptors, such as EGFR and VEGFR2. nih.gov By binding to the ATP-binding site, they would block the downstream signaling cascades that promote cell proliferation and survival. There is currently no evidence to suggest that these compounds act as agonists or inverse agonists.

Cell-Based Assays for Cellular Pathway Modulation and Signal Transduction

Cell-based assays provide a more integrated view of a compound's biological effects, allowing for the study of its impact on cellular pathways and signal transduction networks.

Research on a series of new 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives has demonstrated their ability to inhibit the proliferation of a wide range of cancer cell lines while showing minimal cytotoxicity to normal cells. researchgate.net This suggests a degree of selectivity for cancer cells. researchgate.net

One particular derivative, 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole, was found to induce cell cycle arrest. researchgate.net Flow cytometry analysis revealed a significant decrease in the G0/G1 phase population and an arrest in the S phase, with a minor and transient block in the G2/M phase. researchgate.net Furthermore, this compound was shown to induce cell death, as verified by multiple methods. researchgate.net These findings indicate that this derivative modulates the cell cycle machinery and activates apoptotic pathways in cancer cells.

The table below outlines the observed effects of 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole on the cell cycle.

| Cell Cycle Phase | Observation |

| G0/G1 | Significant Decrease |

| S | Arrest |

| G2/M | Minor and Transient Block |

Data from cell cycle analysis of cancer cells treated with 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole. researchgate.net

The proposed interaction of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives with EGFR and VEGFR2 suggests that their mechanism of action involves the inhibition of the signaling pathways mediated by these receptors. nih.govnih.gov These pathways include the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are central to cell growth, survival, and proliferation. By inhibiting the initial receptor tyrosine kinase activity, these compounds would effectively shut down these pro-survival signals, leading to the observed anti-cancer effects.

Analysis of Intracellular Signaling Cascades (e.g., phosphorylation events)

The biological effects of small molecules are often mediated through their interaction with specific intracellular signaling pathways. A primary mechanism by which cellular processes are regulated is through protein phosphorylation, a process controlled by protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.gov

Derivatives of the pyrrole scaffold have been identified as a promising class of kinase inhibitors. nih.gov Specifically, compounds containing a related 4-amino-3-chloro-1H-pyrrole-2,5-dione core have been designed as potential tyrosine kinase inhibitors. nih.govnih.gov In silico molecular docking and molecular dynamics studies have shown that these derivatives have the potential to form stable complexes with the ATP-binding domains of key receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov The formation of these complexes is predicted to be more stable than complexes formed with ATP analogues, suggesting a potential for effective inhibition of kinase activity. nih.gov

Furthermore, a complex experimental compound, (S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide, which incorporates the 1-(3-chloro-4-fluorophenyl) moiety, has been associated with Mitogen-activated protein kinase 1 (MAPK1) as a potential target. drugbank.com The MAPK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. While these findings point towards the potential of this compound derivatives to modulate key signaling pathways through kinase inhibition, further detailed studies are required to confirm these interactions and elucidate the precise downstream phosphorylation events that are affected.

Gene Expression and Protein Expression Modulation Studies (e.g., RT-qPCR, Western Blot)

To fully understand the mechanism of action of this compound derivatives, it is essential to investigate their impact on gene and protein expression. Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western Blot are standard methods for such analyses.

RT-qPCR is a sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) molecules. mdpi.commdpi.com This allows researchers to determine if a compound upregulates or downregulates the transcription of genes involved in specific cellular processes, such as cell cycle control, apoptosis, or inflammation. For accurate and reproducible results, the selection of stable reference genes for normalization is a critical prerequisite. mdpi.comresearchgate.net By analyzing changes in the mRNA levels of genes like p53, cyclins, caspases, or inflammatory cytokines following treatment with pyrrole derivatives, one could gain significant insights into their molecular pathways of action.

Western Blot analysis complements RT-qPCR by detecting and quantifying specific proteins. ijbs.com This technique can confirm whether the changes observed at the mRNA level translate to corresponding changes in protein levels. Crucially, Western Blot can also be used to detect post-translational modifications, such as the phosphorylation of signaling proteins. For instance, following the hypothesis that these pyrrole derivatives may act as kinase inhibitors, Western Blotting with antibodies specific to phosphorylated forms of proteins like EGFR, VEGFR2, or components of the MAPK pathway would be a direct method to validate their impact on these signaling cascades. ijbs.com Although direct studies employing these methods on this compound derivatives are not extensively reported, their application would be a logical next step to build upon the existing biological activity data.

Cellular Viability and Proliferation Modulations (Focusing on Mechanistic Insights into Growth Regulation)

A significant body of research has focused on the effects of this compound derivatives on the viability and proliferation of cancer cells. These studies provide mechanistic insights into how these compounds regulate cell growth.

A series of 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives demonstrated notable anticancer activity against a panel of 16 cancer cell lines, while showing minimal cytotoxicity towards normal cell lines. researchgate.net This suggests a favorable selectivity profile for cancer cells. Mechanistic studies on one of the potent compounds from this series, 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole, revealed that it induces cell death and significantly affects the cell cycle. researchgate.net Flow cytometry analysis showed that treatment with this compound led to a decrease in the number of cells in the G0/G1 phase and an arrest in the S phase of the cell cycle, with a minor and transient block in the G2/M phase. researchgate.net S-phase arrest is a common mechanism for anticancer agents, preventing DNA replication and ultimately leading to cell death.

Similarly, studies on other pyrrole derivatives, such as those with a 4-(4-methylthio phenyl) group, also showed that they exert their anticancer effects by influencing the cell cycle and inducing necrosis. nih.gov The investigation into related 3-chloro-4-fluorophenylthiourea derivatives further supports the potential of the 3-chloro-4-fluorophenyl moiety in designing cytotoxic agents. These thiourea (B124793) compounds were shown to reduce the viability of colon cancer cells and induce apoptosis. nih.gov

The table below summarizes the observed effects of these derivatives on cellular growth regulation.

| Compound Class | Observed Effect | Method of Analysis | Cell Lines |

| 3-Substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives | Inhibition of cell proliferation, S-phase cell cycle arrest, induction of cell death. researchgate.net | MTT Assay, Flow Cytometry. researchgate.net | Various cancer cell lines. researchgate.net |

| [4-(4-Methylthio phenyl)-1H-pyrrol-3-yl] (4-methoxy phenyl) methanone | Cell cycle effects, induction of necrosis. nih.gov | Flow Cytometry, Fluorescence Microscopy, Transmission Electron Microscopy. nih.gov | MGC80-3. nih.gov |

| 3-Chloro-4-fluorophenylthiourea | Reduced cell viability, induction of apoptosis. nih.gov | Trypan Blue Exclusion Test, Apoptosis Assays. nih.gov | SW480, SW620. nih.gov |

Phenotypic Screening and Target Deconvolution Strategies for Novel Biological Activities

Phenotypic screening is a powerful approach in drug discovery that identifies compounds capable of producing a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's molecular target. sciltp.com This strategy is particularly valuable for discovering first-in-class medicines and for investigating complex diseases where the optimal targets may not be known. sciltp.comnih.gov Given the observed anti-proliferative phenotype of this compound derivatives, a phenotypic screening campaign using a library of these compounds could uncover novel biological activities or identify derivatives with enhanced potency.

Once a "hit" compound is identified from a phenotypic screen, the subsequent challenge is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.govrsc.org This is a critical step for understanding the mechanism of action and for further drug development. nih.gov Modern target deconvolution strategies include a variety of techniques:

Affinity-based methods: These involve using the bioactive compound as a "bait" to pull down its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Genetic methods: Techniques like CRISPR/Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the drug's target or pathway.

Computational approaches: In silico methods can predict potential targets based on the chemical structure of the compound and its similarity to known ligands.

For novel this compound derivatives that exhibit interesting phenotypes, such as selective cancer cell toxicity, a combination of these target identification methods would be essential. For example, the discovery of immunomodulatory drugs (IMiDs) through phenotypic screening was later followed by the identification of the E3 ubiquitin ligase cereblon (CRBN) as their direct target, revolutionizing the understanding of their mechanism. nih.gov A similar workflow could be applied to promising pyrrole compounds to elucidate their targets and pathways, paving the way for rational optimization.

Preclinical In Vitro Pharmacological Profiling in Disease-Relevant Cellular Models

The preclinical evaluation of this compound derivatives in various disease-relevant cellular models has provided evidence for their therapeutic potential across different disease areas, including oncology, neurodegenerative disorders, and inflammation.

Anticancer Activity: Derivatives have been extensively tested against panels of human cancer cell lines. As mentioned previously, 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives showed potent and selective inhibitory activity against a range of cancer cells. researchgate.net Similarly, pyrrole[2,3-d]pyridazinone derivatives with planar structures have been investigated as potential DNA intercalating agents, with some compounds showing significant cytotoxicity against renal and colon cancer cell lines. scispace.com The table below presents a selection of IC₅₀ values for various pyrrole derivatives against different cancer cell lines.

| Compound/Derivative Class | Cell Line | Disease Model | IC₅₀ (µM) |

| 3-Cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole (2r) researchgate.net | A375 | Melanoma | 8.2 |

| CT-26 | Colon Carcinoma | 11.3 | |

| Hela | Cervical Cancer | 15.6 | |

| MGC80-3 | Gastric Cancer | 21.5 | |

| NCI-H460 | Lung Cancer | 31.7 | |

| SGC-7901 | Gastric Cancer | 25.4 | |

| 3-Chloro-4-fluorophenylthiourea (1) nih.gov | SW620 | Colon Cancer | 9.4 |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivative (2a) nih.gov | HCT-116 | Colon Cancer | ~0.01-0.016 |

Neurodegenerative Disease Models: The complex nature of neurodegenerative conditions like Alzheimer's disease has prompted the development of multi-target agents. nih.gov Pyrrole-based hydrazide-hydrazones have been synthesized and evaluated as potential treatments for Alzheimer's. These compounds have been shown to act as selective monoamine oxidase B (MAO-B) inhibitors and moderate acetylcholinesterase (AChE) inhibitors. nih.gov The inhibition of these two enzymes is a key strategy in managing the symptoms and progression of Alzheimer's disease.

Inflammatory Disease Models: Pyrrole-containing structures are found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). Newer pyrrolo[3,4-d]pyridazinone derivatives have been designed as anti-inflammatory agents, with studies showing they can inhibit cyclooxygenase (COX) enzymes. mdpi.com In cellular models, these compounds were able to reduce the levels of reactive oxygen species (ROS) in cells under induced oxidative stress. mdpi.com Further in vivo studies have confirmed that related compounds can decrease the levels of inflammatory mediators such as prostaglandin (B15479496) E₂ (PGE₂) and myeloperoxidase (MPO). mdpi.com Additionally, 3-chloro-4-fluorophenylthiourea has been shown to inhibit the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in colon cancer cells, suggesting a potential dual role in cancer and inflammation. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Chloro 4 Fluorophenyl 1h Pyrrole Derivatives

Impact of Systematic Substituent Modifications on the Pyrrole (B145914) Nucleus

Systematic modifications of the pyrrole ring in derivatives of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole have been shown to significantly impact their biological activity, particularly their potential as anticancer agents. The pyrrole scaffold itself is a key component in numerous natural and synthetic compounds with a wide array of pharmacological activities. researchgate.netrsc.org

Research on a series of 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives has provided valuable insights into the SAR of this class of compounds. researchgate.net In this study, various substituents were introduced at the C-3 position of the pyrrole ring to investigate their effect on anticancer activity. The parent compound in this context is not the title compound of this article, but rather a derivative with the 3-chloro-4-fluorophenyl group at the C-4 position of the pyrrole. Nevertheless, the findings offer relevant information on how substitutions on the pyrrole core can modulate activity.

One of the key findings was that the introduction of a cyano group at the C-3 position, resulting in 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole, led to significant cell proliferation inhibiting activities against a panel of 16 cancer cell lines. researchgate.net This suggests that an electron-withdrawing group at this position is favorable for anticancer activity. The study also explored other substituents, and the general trend indicated that the nature of the substituent at the C-3 position plays a crucial role in determining the potency and selectivity of these compounds. researchgate.net

The following table summarizes the impact of different substituents at the C-3 position on the anticancer activity of 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives against the MG-63 cancer cell line, as an example.

| Substituent at C-3 | IC50 (µM) against MG-63 |

| -H | >100 |

| -CN | 12.7 |

| -CHO | 25.4 |

| -CONH2 | 50.1 |

| -COOCH3 | >100 |

| Data derived from a study on 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives. researchgate.net |

These findings underscore the importance of systematic modifications of the pyrrole nucleus in the development of potent and selective therapeutic agents based on the this compound scaffold.

Effects of Aromatic Ring Substitutions (e.g., Halogen, Alkyl, Heteroatom) on Biological Potency and Selectivity

The substitution pattern on the aromatic ring of 1-arylpyrrole derivatives is a critical determinant of their biological potency and selectivity. The 3-chloro-4-fluorophenyl moiety in the title compound is a common feature in many biologically active molecules, and variations in this substitution pattern can lead to significant changes in activity.

The presence of halogens on the phenyl ring can influence the electronic properties, lipophilicity, and metabolic stability of the molecule, all of which can affect its interaction with biological targets. nih.govresearchgate.net In a study of semicarbazone derivatives bearing the 3-chloro-4-fluorophenyl group, it was observed that additional substitutions on a separate phenyl ring significantly modulated the antimicrobial activity. researchgate.net For instance, compounds with a hydroxyl (-OH) or nitro (-NO2) group at the para-position of the second phenyl ring exhibited good antibacterial activity. researchgate.net This suggests that the electronic nature of the substituents plays a key role.

In another study on 4-amino-3-chloro-1H-pyrrole-2,5-diones, the nature of the substituent on a benzyl (B1604629) group attached to the pyrrole nitrogen influenced the antiproliferative activity. nih.gov A 4-chlorobenzyl group was found to be a favorable substituent in some of the most active compounds. nih.gov

The following table illustrates the effect of different substituents on the phenyl ring on the biological activity of related pyrrole derivatives.

| Compound Class | Phenyl Ring Substitution | Observed Biological Activity | Reference |

| 4-(Aryl)-3-cyano-1H-pyrroles | 3-chloro-4-fluoro | Potent anticancer activity | researchgate.net |

| 1-(Aryl)-pyrrolamides | 3,4-dichloro | Potent antibacterial activity | nih.gov |

| 1-(Aryl)-pyrrole-2,5-diones | 4-chloro (on N-benzyl) | Potent antiproliferative activity | nih.gov |

These examples, while not direct modifications of this compound itself, highlight the principle that the nature and position of halogen and other substituents on the aromatic rings are pivotal for tuning the biological activity and selectivity of this class of compounds.

Stereochemical Implications for Molecular Recognition and Activity

Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets, as biomolecules like proteins and nucleic acids are chiral. biomedgrid.combiomedgrid.com While this compound itself is an achiral molecule, the introduction of certain substituents can create chiral centers, leading to stereoisomers (enantiomers and diastereomers) that may exhibit different biological activities.

For a molecule to be chiral, it must have a stereocenter and not be superimposable on its mirror image. biomedgrid.com In the context of this compound derivatives, a chiral center could be introduced, for example, by adding a substituted alkyl chain to the pyrrole ring where the alpha-carbon of the chain is attached to four different groups.

A study on 3-Br-acivicin and its derivatives demonstrated that stereochemistry had a significant impact on their antimalarial activity. nih.gov The natural isomers were consistently the most potent, suggesting that a specific three-dimensional arrangement is required for optimal interaction with the biological target. nih.gov In another example, the levorotatory isomer of all β-blockers is more potent in blocking β-adrenoreceptors than their dextrorotatory isomers. biomedgrid.com

The following table provides examples of how stereochemistry influences the activity of certain drug classes.

| Drug/Compound Class | Active Isomer | Biological Activity | Reference |

| 3-Br-acivicin derivatives | (5S, αS) isomers | Potent antiplasmodial activity | nih.gov |

| β-blockers (e.g., propranolol) | S (-) isomer | More active than R (+) antipode | biomedgrid.com |

| Ibuprofen | S-ibuprofen | More potent inhibitor of COX-1 | biomedgrid.com |

These examples underscore the importance of considering stereochemistry in the design and development of new drugs based on the this compound scaffold.

Elucidation of Essential Pharmacophoric Features and Key Binding Interactions for this compound

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.com Elucidating the pharmacophore of this compound derivatives is crucial for understanding their mechanism of action and for designing new, more potent analogues.

While a specific pharmacophore model for this compound has not been explicitly published, studies on related pyrrole derivatives provide valuable insights into the key features that may be important for their biological activity. For instance, in a study of N-iso-propyl pyrrole-based derivatives as HMG-CoA reductase inhibitors, a pharmacophore model was generated that included features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. nih.gov

The key binding interactions of a molecule with its target are what drive its biological activity. These interactions can include hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces. nih.gov In the case of this compound derivatives, the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom and the halogen atoms on the phenyl ring can act as hydrogen bond acceptors. The aromatic rings (pyrrole and phenyl) can participate in hydrophobic and π-π stacking interactions.

A study on fused 1H-pyrroles as EGFR/CDK2 inhibitors identified key pharmacophoric features for EGFR inhibition, which included a flat heteroaromatic ring system, a terminal hydrophobic head, and a hydrophobic tail. nih.gov The following table summarizes potential pharmacophoric features and key binding interactions for this compound derivatives based on related compounds.

| Pharmacophoric Feature | Potential Role in Binding |

| 1H-pyrrole ring | Hydrogen bond donor (N-H), hydrophobic interactions |

| 3-chloro-4-fluorophenyl ring | Hydrophobic interactions, potential halogen bonding |

| Nitrogen atom (pyrrole) | Hydrogen bond acceptor |

| Chlorine atom | Halogen bonding, hydrophobic interactions |

| Fluorine atom | Hydrogen bond acceptor, modulation of electronic properties |

Understanding these features is essential for the rational design of new derivatives with improved potency and selectivity.

Design and Synthesis of Focused Libraries of this compound Analogues for SAR Exploration

The design and synthesis of focused compound libraries is a powerful strategy for exploring the structure-activity relationships of a particular chemical scaffold. researchgate.netchemistryviews.org For this compound, the creation of a focused library of analogues would involve the systematic variation of substituents at different positions of the pyrrole and phenyl rings.

The synthesis of such a library could be achieved through various methods. One-pot synthesis procedures are often employed for their efficiency and ability to generate a diverse range of compounds from simple starting materials. researchgate.netchemistryviews.org For example, a study on the synthesis of new 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives utilized the Van Leusen pyrrole synthesis, a method that allows for the facile introduction of various substituents at the C-3 position of the pyrrole ring. researchgate.net

The design of the library would be guided by the desired SAR exploration. For instance, to probe the effect of substituents on the pyrrole ring, a series of analogues with different alkyl, aryl, acyl, and other functional groups at the C-2, C-3, C-4, and C-5 positions could be synthesized. Similarly, to explore the impact of the aromatic ring substitution, analogues with different halogen, alkyl, and alkoxy groups on the phenyl ring could be prepared.

The following table outlines a potential design for a focused library of this compound analogues.

| Variation Point | Example Substituents for Library Synthesis |

| Pyrrole Ring (C-2, C-3, C-4, C-5) | -H, -CH3, -C2H5, -Phenyl, -CN, -CHO, -COOH |

| Phenyl Ring (Positions other than C-3, C-4) | -H, -F, -Cl, -Br, -CH3, -OCH3 |

| Pyrrole Nitrogen (N-1) | -H, -CH3, -Benzyl, -SO2Ph |

The synthesis and subsequent biological evaluation of such a focused library would provide a wealth of data for establishing detailed SAR and would be instrumental in identifying lead compounds for further development.

Preclinical in Vitro Adme Absorption, Distribution, Metabolism, Excretion Profiling of 1 3 Chloro 4 Fluorophenyl 1h Pyrrole

Permeability Assessment using In Vitro Cell Monolayer Models (e.g., Caco-2, MDCK) and Parallel Artificial Membrane Permeability Assay (PAMPA)

No data is available regarding the permeability of 1-(3-chloro-4-fluorophenyl)-1H-pyrrole as determined by Caco-2, MDCK, or PAMPA assays. These assays are crucial in early drug discovery to predict the oral absorption of a compound. The Caco-2 and MDCK cell models provide insights into both passive and active transport mechanisms across the intestinal barrier, while the PAMPA assay specifically evaluates passive diffusion.

Plasma Protein Binding Characteristics and Implications for Distribution

Information on the plasma protein binding (PPB) of this compound is not publicly available. The extent of a drug's binding to plasma proteins, such as albumin, significantly influences its distribution in the body and the fraction of the drug that is available to exert its pharmacological effect.

Microsomal and Hepatocyte Stability Profiling for Metabolic Pathway Identification

There are no published studies on the metabolic stability of this compound in liver microsomes or hepatocytes. Such studies are essential to determine the intrinsic clearance of a compound and to predict its metabolic fate in the body.

Identification and Structural Elucidation of Major Metabolites via LC-MS/MS

As no metabolic stability studies have been found, there is no information on the potential metabolites of this compound. The identification of major metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical step in understanding a compound's potential for pharmacologically active or toxic byproducts.

Cytochrome P450 (CYP) Isoform Inhibition and Induction Studies